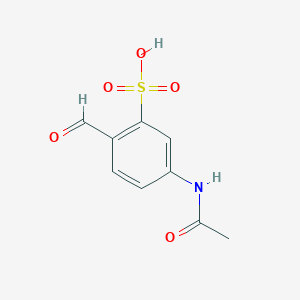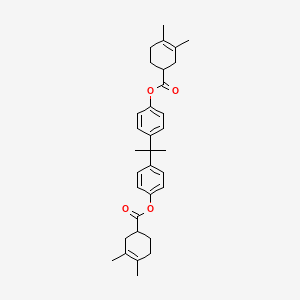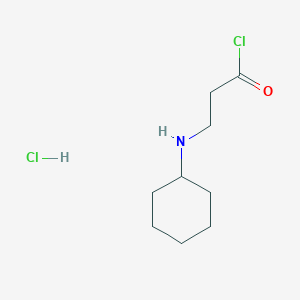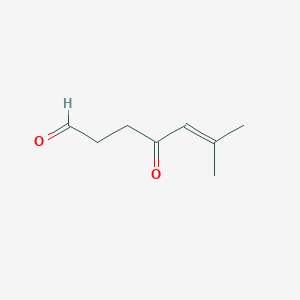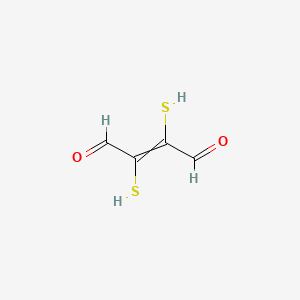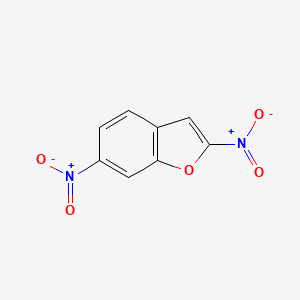
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O3 This compound is characterized by its unique structure, which includes two hydroxyl groups and a ketone group on an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3,3-dimethyl-2-butanone and 4-hydroxybenzaldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a series of condensation and cyclization steps to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,7-dioxo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4,7-dihydroxy-3,3-dimethyl-2,3-dihydro-1H-indanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.
類似化合物との比較
Similar Compounds
4,7-Dimethylindan: Lacks the hydroxyl and ketone groups, making it less reactive.
2,3-Dihydro-4,7-dimethyl-1H-indene: Similar structure but without the hydroxyl groups.
4,7-Dimethylindane: Another similar compound with different functional groups.
Uniqueness
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxyl and ketone groups on the indene backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
65698-21-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
4,7-dihydroxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8(14)9-6(12)3-4-7(13)10(9)11/h3-4,12-13H,5H2,1-2H3 |
InChIキー |
NUIZEIMLBBJPET-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C(C=CC(=C21)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
